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Compound of Interest

Compound Name: 2-Heptenal, (Z)-

Cat. No.: B15349745 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

distinct sensory characteristics of the geometric isomers of 2-heptenal, supported by available

experimental data and detailed methodologies.

The geometric isomers of 2-heptenal, (Z)-2-Heptenal and (E)-2-Heptenal, are alpha,beta-

unsaturated aldehydes that can be formed as secondary products of lipid oxidation in various

food products. Their presence, even at trace levels, can significantly impact the flavor and

aroma profile of consumer products. This guide provides a comparative overview of their

sensory properties, drawing on available scientific literature. A notable disparity in the depth of

sensory characterization exists between the two isomers, with (E)-2-Heptenal being more

extensively studied.

Sensory Profile Comparison
The sensory attributes of (E)-2-Heptenal are well-documented, characterized by a complex

profile of green, fatty, and fruity notes. In contrast, specific sensory descriptors for (Z)-2-

Heptenal are not widely reported in publicly available scientific literature, highlighting a

significant data gap.
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Sensory Attribute (Z)-2-Heptenal (E)-2-Heptenal

Odor Descriptors Not available in cited literature.

Green, fatty, fruity, pungent,

spicy, slightly citrus, apple-like.

[1]

Flavor Descriptors Not available in cited literature.
Sweet, fresh, apple-like, fatty.

[1]

Odor Threshold

Data not publicly available. A

commercial source suggests a

value is obtainable for a fee.

13 µg/L in water.

Physicochemical Properties
Property (Z)-2-Heptenal (E)-2-Heptenal

CAS Number 57266-86-1[2][3][4] 18829-55-5[1]

Molecular Formula C₇H₁₂O[5] C₇H₁₂O[1]

Molecular Weight 112.17 g/mol [5] 112.17 g/mol [1]

Appearance
Colorless to pale yellow liquid

(estimated).[2]
Clear, colorless liquid.[1]

Solubility in Water Slightly soluble.[5] Practically insoluble.[1]

Experimental Protocols
The sensory evaluation of volatile compounds like 2-heptenal isomers typically involves a

combination of instrumental analysis and human sensory panels.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample.[6][7][8][9]

[10]
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Sample Preparation: The volatile fraction containing the 2-heptenal isomers is extracted from

the sample matrix using methods such as solvent extraction, steam distillation, or headspace

solid-phase microextraction (SPME).

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph, where they are separated based on their boiling points and polarity on a

capillary column.

Olfactometric Detection: The effluent from the GC column is split, with one portion directed to

a mass spectrometer (MS) for chemical identification and the other to a sniffing port. A

trained sensory panelist inhales the effluent from the sniffing port and records the odor

descriptors and their intensity at specific retention times.

Data Analysis: The olfactometric data is correlated with the chromatographic and mass

spectrometric data to identify the compounds responsible for specific odors.
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Figure 1. Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Sensory Panel Evaluation
Descriptive sensory analysis with a trained panel is used to quantify the sensory attributes of

the individual isomers.[11][12][13][14][15]
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Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to recognize and scale the intensity of various odor and flavor attributes relevant to the

samples.

Sample Preparation: Pure standards of (Z)-2-Heptenal and (E)-2-Heptenal are prepared in a

neutral solvent (e.g., water or oil) at various concentrations. Samples are presented in

coded, identical containers to prevent bias.

Evaluation Procedure: Panelists evaluate the samples in a controlled environment (sensory

booths). They are typically provided with water and unsalted crackers to cleanse their palate

between samples.

Data Collection: Panelists rate the intensity of predefined sensory descriptors (e.g., green,

fatty, fruity, sweet) on a linear scale.

Statistical Analysis: The collected data is statistically analyzed to determine significant

differences in the sensory profiles of the isomers.

Signaling Pathways in Olfactory Perception
The perception of aldehydes like 2-heptenal is initiated by their interaction with olfactory

receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of

olfactory sensory neurons in the nasal epithelium.[16][17][18][19]

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating

an associated G-protein (Gαolf). This triggers a signaling cascade that ultimately leads to the

generation of an action potential, which is transmitted to the brain for sensory processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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